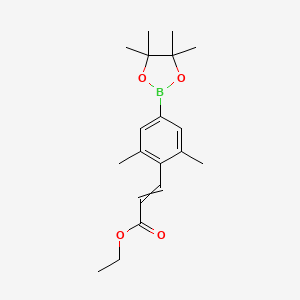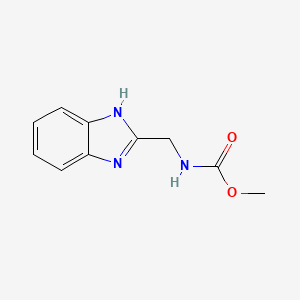
methyl (1H-benzimidazol-2-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as carbendazim, is a widely used fungicide in agriculture. It belongs to the benzimidazole class of compounds and is known for its broad-spectrum antifungal activity. This compound is effective against a variety of fungal pathogens that affect crops, making it an essential tool in agricultural practices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1H-benzimidazol-2-ylmethyl)carbamate typically involves the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The final product is obtained after purification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as crystallization and filtration to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl (1H-benzimidazol-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated benzimidazole derivatives, amine derivatives, and various substituted benzimidazole compounds .
Scientific Research Applications
Methyl (1H-benzimidazol-2-ylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of benzimidazole chemistry and its derivatives.
Biology: The compound is studied for its antifungal properties and its effects on fungal cell structures.
Medicine: Research is ongoing into its potential use in treating fungal infections in humans and animals.
Industry: It is used in the formulation of fungicidal products for agricultural use
Mechanism of Action
The mechanism of action of methyl (1H-benzimidazol-2-ylmethyl)carbamate involves the inhibition of microtubule formation in fungal cells. This disruption of microtubules interferes with cell division, ultimately leading to the death of the fungal cells. The compound binds to the colchicine binding site on tubulin, preventing the polymerization of microtubules .
Comparison with Similar Compounds
Similar Compounds
Benomyl: Another benzimidazole fungicide with similar antifungal properties.
Thiabendazole: Used as an anthelmintic and fungicide.
Albendazole: Primarily used as an anthelmintic but also has antifungal properties.
Thiophanate-methyl: A fungicide that metabolizes into carbendazim in plants.
Uniqueness
Methyl (1H-benzimidazol-2-ylmethyl)carbamate is unique due to its broad-spectrum antifungal activity and its ability to inhibit microtubule formation. This makes it highly effective against a wide range of fungal pathogens, providing a versatile tool for both agricultural and medical applications .
Properties
CAS No. |
74126-99-1 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl N-(1H-benzimidazol-2-ylmethyl)carbamate |
InChI |
InChI=1S/C10H11N3O2/c1-15-10(14)11-6-9-12-7-4-2-3-5-8(7)13-9/h2-5H,6H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
JFJSUKPELQCQHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)
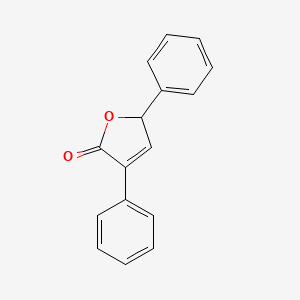
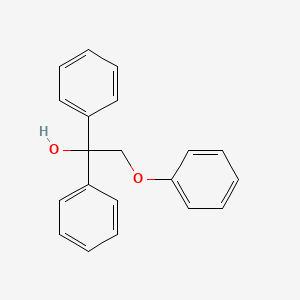
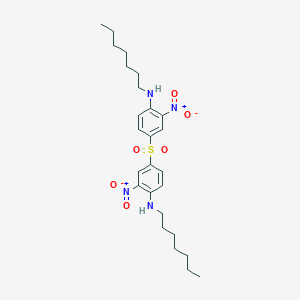
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
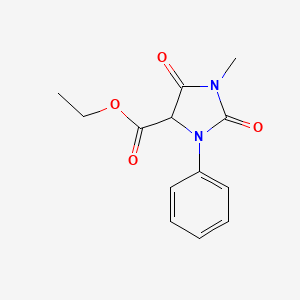

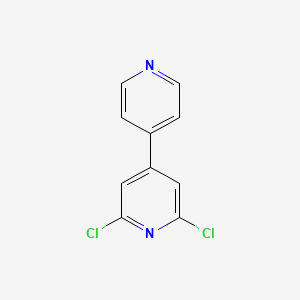
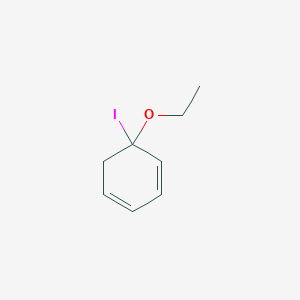
![3-(5-Amino-7-chlorotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14000724.png)
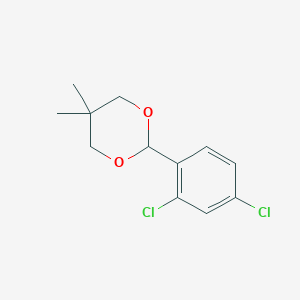

![5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one](/img/structure/B14000732.png)
